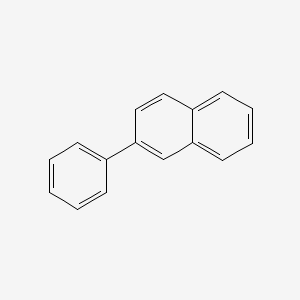

2-Phenylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURIHPLQSRVWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060614 | |

| Record name | 2-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-94-2, 35465-71-5 | |

| Record name | 2-Phenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035465715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949VN5DH7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Phenylnaphthalene from Styrene Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-phenylnaphthalene (B165426) and its derivatives from styrene (B11656) oxides, a reaction of significant interest in the development of novel chemical entities. The methodologies presented are based on contemporary research, offering efficient and scalable protocols. This document details the core chemical transformations, experimental procedures, and quantitative data to support researchers in the practical application of these synthetic routes.

Introduction

This compound and its substituted analogues are important structural motifs in medicinal chemistry and materials science. The development of efficient synthetic pathways to these compounds is crucial for advancing drug discovery and creating novel functional materials. One promising approach involves the use of readily available styrene oxides as starting materials. This guide focuses on two key catalytic systems for this transformation: a recyclable Brønsted acidic ionic liquid and a methyl trifluoromethanesulfonate (B1224126) (MeOTf)/potassium iodide (KI) catalyzed cyclodimerization.

Catalytic Systems and Methodologies

Brønsted Acidic Ionic Liquid Catalyzed Synthesis

A novel and environmentally conscious method for synthesizing 2-phenylnaphthalenes from styrene oxides utilizes the recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogen sulfate (B86663) ([HNMP]⁺HSO₄⁻). This ionic liquid serves the dual role of catalyst and solvent, simplifying the operational procedure and enhancing atom economy. The reaction proceeds with high efficiency, yielding a variety of this compound derivatives in excellent yields. A significant advantage of this protocol is the ability to recycle the ionic liquid for up to five consecutive cycles without a noticeable decrease in its catalytic activity.[1]

Quantitative Data for Ionic Liquid Catalyzed Synthesis of this compound Derivatives

| Entry | Styrene Oxide Derivative | Product | Time (min) | Yield (%) |

| 1 | Styrene oxide | This compound | 15 | 96 |

| 2 | 4-Methylstyrene oxide | 2-(p-Tolyl)-6-methylnaphthalene | 20 | 95 |

| 3 | 4-Methoxystyrene oxide | 2-(4-Methoxyphenyl)-6-methoxynaphthalene | 25 | 94 |

| 4 | 4-Chlorostyrene oxide | 2-(4-Chlorophenyl)-6-chloronaphthalene | 30 | 92 |

| 5 | 4-Bromostyrene oxide | 2-(4-Bromophenyl)-6-bromonaphthalene | 30 | 93 |

| 6 | 4-Nitrostyrene oxide | 2-(4-Nitrophenyl)-6-nitronaphthalene | 45 | 85 |

| 7 | 3-Methylstyrene oxide | 2-(m-Tolyl)-7-methylnaphthalene | 25 | 90 |

| 8 | 3-Chlorostyrene oxide | 2-(3-Chlorophenyl)-7-chloronaphthalene | 35 | 88 |

Table 1: Summary of the synthesis of this compound derivatives using [HNMP]⁺HSO₄⁻ ionic liquid. The reactions were carried out at 120 °C.

Experimental Protocol: General Procedure for the Synthesis of 2-Phenylnaphthalenes using [HNMP]⁺HSO₄⁻

-

Reaction Setup: To a 25 mL round-bottom flask, add the styrene oxide (1 mmol) and the ionic liquid [HNMP]⁺HSO₄⁻ (2 mL).

-

Reaction Conditions: The reaction mixture is stirred at 120 °C for the time specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. Diethyl ether (2 x 10 mL) is added to the mixture to extract the product. The ionic liquid phase is separated.

-

Purification: The combined ether layers are washed with a saturated NaHCO₃ solution and then with brine. The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (60-120 mesh) using a hexane-ethyl acetate (B1210297) eluent system to afford the pure this compound derivative.

-

Catalyst Recycling: The separated ionic liquid is washed with diethyl ether, dried under vacuum at 80 °C for 2 hours, and can be reused for subsequent reactions.

MeOTf/KI-Catalyzed Cyclodimerization

An alternative and highly efficient method for the synthesis of 2-arylnaphthalenes involves the cyclodimerization of styrene oxides catalyzed by a combination of methyl trifluoromethanesulfonate (MeOTf) and potassium iodide (KI) in an alcohol solvent under ambient conditions.[2] This protocol is characterized by its high atom efficiency and broad substrate applicability, providing excellent yields for both homo- and cross-coupling reactions.[2] The reaction can also be performed on a gram scale in a short amount of time.[2]

Quantitative Data for MeOTf/KI-Catalyzed Synthesis of this compound Derivatives

| Entry | Styrene Oxide Derivative | Time (min) | Yield (%) |

| 1 | Styrene oxide | 10 | 95 |

| 2 | 4-Methylstyrene oxide | 15 | 94 |

| 3 | 4-Methoxystyrene oxide | 20 | 92 |

| 4 | 4-Fluorostyrene oxide | 15 | 90 |

| 5 | 4-Chlorostyrene oxide | 20 | 91 |

| 6 | 4-Bromostyrene oxide | 20 | 93 |

| 7 | 2-Methylstyrene oxide | 25 | 88 |

| 8 | 3-Methylstyrene oxide | 20 | 89 |

Table 2: Summary of the synthesis of this compound derivatives via MeOTf/KI-catalyzed cyclodimerization. Reactions were carried out in methanol (B129727) at room temperature.

Experimental Protocol: General Procedure for the MeOTf/KI-Catalyzed Synthesis of 2-Arylnaphthalenes

-

Reagent Preparation: To a solution of the aryl ethylene (B1197577) oxide (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add potassium iodide (KI) (0.3 mmol).

-

Catalyst Addition: Methyl trifluoromethanesulfonate (MeOTf) (0.2 mmol) is then added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for the time indicated in Table 2. Reaction progress is monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is quenched with a saturated solution of Na₂S₂O₃ and extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate eluent to yield the pure 2-arylnaphthalene.

Reaction Mechanism and Workflow

The synthesis of this compound from styrene oxide is proposed to proceed through a cascade of reactions initiated by the acidic catalyst. The initial step involves the acid-catalyzed opening of the epoxide ring of styrene oxide to form a carbocation intermediate. This is followed by a rearrangement and subsequent dimerization and cyclization to yield the final this compound product.

A key transformation in this process is the Meinwald rearrangement, which is the Lewis-acid-catalyzed isomerization of an epoxide to a carbonyl compound.[3] In the context of styrene oxide, this would lead to the formation of phenylacetaldehyde.

Caption: Proposed reaction mechanism for the synthesis of this compound from styrene oxide.

The experimental workflow for both catalytic systems follows a similar logical progression, from reaction setup to purification of the final product.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. MeOTf/KI-catalyzed efficient synthesis of 2-arylnaphthalenes via cyclodimerization of styrene oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Phenylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-phenylnaphthalene (B165426). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene (B1677914) ring substituted with a phenyl group at the C-2 position. It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and materials with interesting photophysical properties.[1] In recent years, its derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer agents.[2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂ | [4] |

| Molecular Weight | 204.27 g/mol | [4] |

| CAS Number | 612-94-2 | [4] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 101-103 °C | [5] |

| Boiling Point | 345.5 °C at 760 mmHg | [6] |

| Solubility | Soluble in non-polar solvents like hexane, chloroform, and toluene (B28343); very low solubility in polar solvents like water and methanol. | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Key Data Points | Reference(s) |

| ¹H NMR | Spectral data available. | [7] |

| ¹³C NMR | Spectral data available. | [7] |

| Infrared (IR) | Vapor phase IR spectrum available. | [3] |

| Mass Spectrometry (MS) | Mass spectrum (GC) available. | [8] |

| UV/Visible | UV/Visible spectrum available. | [9] |

Discovery and Historical Synthesis

The history of this compound's synthesis reflects the evolution of organic chemistry, from harsh, low-yield classical methods to sophisticated, highly efficient modern catalytic reactions.

Early Mentions and Synthesis

One such historical method involved the dehydrogenation of 2-phenyltetralin .[5] This approach typically required high temperatures and the use of catalysts like sulfur or selenium, often resulting in low yields.[5]

Another early method mentioned is the reaction of a halobenzene with a halonaphthalene in the presence of sodium and xylene, a variation of the Wurtz-Fittig reaction.[5] These early methods were generally characterized by harsh reaction conditions and a lack of selectivity.

A 1962 patent describes an improved process for the preparation of this compound from the linear dimer of styrene (B11656). This process involved the dehydrocyclization of the dimer over a metallic oxide dehydrogenation catalyst at temperatures exceeding 500 °C.[5]

Modern Synthetic Methodologies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryls, including this compound, offering milder conditions, higher yields, and greater functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of this compound, typically involving the reaction of a 2-halonaphthalene with phenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling [10]

-

Reactants: 2-Bromonaphthalene (1.0 equiv), Phenylboronic acid (1.2 equiv).

-

Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv).

-

Ligand: Triphenylphosphine (PPh₃, 0.04 equiv).

-

Base: Potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent: Toluene and water.

-

Procedure:

-

In a flame-dried Schlenk flask, combine 2-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Grignard Reaction

The Grignard reaction provides another classical and effective route to this compound. This can be achieved, for example, by reacting a phenyl Grignard reagent with a suitable naphthalene-based electrophile. A general representation involves the reaction of phenylmagnesium bromide with a 2-substituted naphthalene.

Experimental Protocol: Grignard Reaction (General) [11]

-

Reactants: Magnesium turnings (1.1 equiv), Bromobenzene (B47551) (1.0 equiv) to form phenylmagnesium bromide. This is then reacted with a suitable 2-substituted naphthalene derivative (e.g., 2-naphthoyl chloride or 2-naphthonitrile).

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, react magnesium turnings with bromobenzene in anhydrous ether or THF to form phenylmagnesium bromide. A crystal of iodine is often used to initiate the reaction.

-

Reaction with Naphthalene Derivative: Slowly add a solution of the 2-substituted naphthalene derivative in the same anhydrous solvent to the freshly prepared Grignard reagent at a controlled temperature (often 0 °C to room temperature).

-

Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The crude product is then purified by chromatography or recrystallization.

-

Synthesis from Phenylacetonitriles and Benzaldehydes

A multi-step synthesis starting from commercially available phenylacetonitriles and benzaldehydes has been reported for the preparation of this compound and its derivatives.[12]

Experimental Protocol: Synthesis from Phenylacetonitrile (B145931) and Benzaldehyde (General outline) [12]

This synthesis involves a sequence of reactions, typically starting with a condensation reaction between a substituted phenylacetonitrile and a substituted benzaldehyde, followed by cyclization and aromatization steps to form the this compound core. Further modifications, such as demethylation of methoxy (B1213986) groups, can be carried out to obtain hydroxylated derivatives.[12]

Other Modern Methods

-

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[13][14] For this compound, this could involve the reaction of a 2-halonaphthalene with a phenylzinc reagent.

-

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form biaryl compounds, although it often requires higher temperatures than palladium-catalyzed reactions.[6][15]

-

Synthesis from Styrene Oxides: A novel and efficient protocol for the synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic ionic liquid has been reported.[2]

Biological Activity and Drug Development Potential

While this compound itself has limited reported biological activity, its derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of anticancer agents.

Cytotoxicity of this compound Derivatives

A study by Chang et al. (2015) investigated the structure-activity relationship of a series of synthetic this compound derivatives against the human breast cancer cell line MCF-7.[12] The study revealed that the position and nature of substituents on the this compound core significantly influence their cytotoxic activity.

| Compound | Description | IC₅₀ (µM) on MCF-7 cells | Reference |

| PNAP-1 | This compound | > 50 | [12] |

| PNAP-3h | 7-Hydroxy-2-(4'-hydroxyphenyl)naphthalene | 17.9 | [12] |

| PNAP-6h | 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene | 4.8 | [16][12] |

| PNAP-7h | 7-Hydroxy-2-(3'-hydroxyphenyl)naphthalene | 31.8 | [12] |

These results highlight that hydroxylation, particularly at the C-7 position of the naphthalene ring, markedly enhances the cytotoxic activity against MCF-7 cells.[12] The compound PNAP-6h, with hydroxyl groups at the C-6 and C-7 positions of the naphthalene ring and the C-4' position of the phenyl ring, exhibited the most potent activity.[16][12]

Proposed Signaling Pathway for Apoptosis Induction

The cytotoxic effects of the active this compound derivatives are attributed to the induction of apoptosis.[12] The proposed mechanism involves both the intrinsic and extrinsic apoptotic pathways.

The study by Chang et al. suggests that PNAP-6h induces apoptosis in MCF-7 cells through the following mechanisms:[16][12]

-

Cell Cycle Arrest: The compound causes cell cycle arrest at the S and G2/M phases by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[12]

-

Induction of Apoptosis:

-

Extrinsic Pathway: Promotion of Fas expression, a death receptor, leading to the activation of caspase-8.[16]

-

Intrinsic Pathway: An increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[16]

-

Execution Phase: Activation of effector caspases such as caspase-3 and caspase-7, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[16]

-

MAPK Pathway Involvement: The study also observed modulation of the MAPK pathway, with a decrease in the phosphorylation of ERK and an increase in the phosphorylation of p38, which are known to be involved in the regulation of apoptosis.[16]

-

Mandatory Visualizations

Synthetic Workflow

Proposed Apoptotic Signaling Pathway

Conclusion

This compound has evolved from a synthetically challenging molecule in early organic chemistry to a readily accessible scaffold through modern catalytic methods. While the parent compound has found applications as a chemical intermediate, its derivatives are now at the forefront of medicinal chemistry research, demonstrating significant potential as anticancer agents. The ability of these derivatives to induce apoptosis through multiple signaling pathways makes them attractive candidates for further drug development. This guide provides a foundational understanding of the history, synthesis, and biological relevance of this compound, intended to aid researchers in their ongoing and future work with this important class of compounds.

References

- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 2. Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design of antineoplastic agents on the basis of the "this compound-type" structural pattern. 2. Synthesis and biological activity studies of benzo]b]naphtho[2,3-d]furan-6,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. 291. Synthesis of 2-phenylnaphthalenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 13. Negishi Coupling | NROChemistry [nrochemistry.com]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Phenylnaphthalene: A Technical Guide for Researchers

Introduction: 2-Phenylnaphthalene (B165426), a polycyclic aromatic hydrocarbon (PAH), is a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[1] Its utility in drug development and other chemical processes is significantly influenced by its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The guide summarizes the available solubility data, details a robust experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. As a solid at room temperature, this compound's solubility is a critical parameter for its handling, formulation, and application in various chemical processes.[1]

| Property | Value |

| Molecular Formula | C₁₆H₁₂ |

| Molecular Weight | 204.27 g/mol |

| Appearance | Pale yellow crystals |

| Melting Point | 101-104 °C |

| Boiling Point | 358 °C |

| Density | 1.218 g/cm³ |

Solubility Profile of this compound

The solubility of this compound is fundamentally governed by the principle of "like dissolves like." Its non-polar, aromatic structure dictates its solubility characteristics in various organic solvents.

Qualitative Solubility:

This compound exhibits favorable solubility in non-polar organic solvents due to its hydrophobic nature. Conversely, it has very low solubility in polar solvents.[1]

-

High Solubility: Non-polar solvents such as hexane, chloroform, and toluene (B28343) are effective in dissolving this compound.[1]

-

Low Solubility: Polar solvents like water, methanol, and acetone (B3395972) are poor solvents for this compound.[1]

Quantitative Solubility Data:

| Solvent | Concentration |

| Toluene | 50 µg/mL |

| Cyclohexane | 10 µg/mL[2] |

The limited availability of extensive quantitative data underscores the importance of experimental determination of solubility for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted equilibrium shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent System: Prepare the desired organic solvent and ensure it is degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that saturation has been reached.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial containing the this compound.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The exact time for equilibration should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a period to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification:

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains limited in the public domain, the qualitative solubility profile and the detailed experimental protocol offered herein provide researchers and drug development professionals with the necessary tools to effectively work with this compound. The provided workflow and methodologies will enable the generation of precise solubility data tailored to specific research and development needs, ultimately facilitating the advancement of applications involving this compound.

References

An In-depth Technical Guide to 2-Phenylnaphthalene Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenylnaphthalene (B165426) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology and anti-inflammatory applications. These compounds, structurally analogous to bioactive natural products like isoflavones, have been shown to exert their effects through the modulation of key cellular signaling pathways, including the MAPK/NF-κB and cell cycle regulation pathways. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of promising this compound derivatives, supported by detailed experimental protocols and quantitative data to aid in the research and development of next-generation targeted therapies.

Core Synthesis Strategies

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step synthesis starting from commercially available phenylacetonitriles and benzaldehydes.[1][2] Additionally, other approaches, such as those utilizing styrene (B11656) oxides or 1-styryl-2-methoxybenzenes, have been reported.

A representative synthetic scheme for a series of substituted 2-phenylnaphthalenes (PNAPs) is outlined below. This approach has been successfully employed to generate a library of compounds for structure-activity relationship (SAR) studies.[1][2]

General Synthetic Protocol for PNAP Derivatives

The synthesis of the this compound core generally involves a six-step process, starting with the reaction of a substituted phenylacetonitrile (B145931) and a substituted benzaldehyde.[1] Subsequent demethylation of methoxy-substituted precursors is a common final step to yield the corresponding hydroxylated derivatives, which often exhibit enhanced biological activity.[1][2]

Detailed Protocol for the Synthesis of 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h):

The synthesis of the highly active derivative, PNAP-6h, is achieved through the demethylation of its methoxy (B1213986) precursor.

-

Starting Material: 6,7-dimethoxy-2-(4'-methoxyphenyl)naphthalene.

-

Reagents and Conditions: Boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

Dissolve the methoxy-protected this compound derivative in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of BBr₃ in CH₂Cl₂ dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or methanol.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired hydroxylated this compound.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Biological Activity and Therapeutic Potential

This compound derivatives have demonstrated a broad range of biological activities, with the most promising applications being in the fields of oncology and inflammation.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of this compound analogs against various cancer cell lines. The human breast adenocarcinoma cell line, MCF-7, has been a key model for these investigations.[1][2]

Structure-Activity Relationship (SAR):

SAR studies have revealed that the substitution pattern on the this compound core is critical for cytotoxic activity. Key findings include:

-

The presence of a hydroxyl group at the C-7 position of the naphthalene (B1677914) ring markedly enhances cytotoxicity.[1][2]

-

Hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring also contribute to increased cytotoxicity.[1][2]

-

Conversely, a hydroxyl group at the C-3' position of the phenyl ring has been shown to slightly decrease cytotoxic activity.[1][2]

Quantitative Cytotoxicity Data:

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against the MCF-7 human breast cancer cell line and the non-cancerous human mammary epithelial cell line, MCF-10A.

| Compound ID | R⁶ | R⁷ | R³' | R⁴' | IC₅₀ (μM) vs. MCF-7[1] | IC₅₀ (μM) vs. MCF-10A[1] |

| PNAP-2h | OH | H | H | H | > 50 | > 100 |

| PNAP-3h | H | OH | H | H | 17.9 | 71.0 |

| PNAP-5h | OH | OH | H | H | 40.2 | 85.3 |

| PNAP-6h | OH | OH | H | OH | 4.8 | 50.9 |

| PNAP-7h | H | OH | OH | H | 31.8 | 55.1 |

IC₅₀: The concentration of the compound that inhibits cell growth by 50%.

The data clearly indicates that PNAP-6h (6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene) is the most potent derivative against MCF-7 cells, with an IC₅₀ value of 4.8 μM, while exhibiting lower toxicity towards the non-cancerous MCF-10A cells.[1]

Anti-inflammatory Activity

Certain this compound derivatives have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). The mechanism of this anti-inflammatory action is linked to the downregulation of the MAPK/NF-κB signaling pathways.

Mechanism of Action

The anticancer and anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate key cellular signaling pathways.

Cell Cycle Arrest and Apoptosis in Cancer Cells

The most potent anticancer derivative, PNAP-6h, has been shown to induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[1][2]

-

Cell Cycle Arrest: PNAP-6h treatment leads to cell cycle arrest at the S and G2/M phases. This is associated with the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of cyclins (D1, E, B1) and cyclin-dependent kinases (CDK4, CDK2, CDK1).[1]

-

Induction of Apoptosis: PNAP-6h induces apoptosis through both the extrinsic and intrinsic pathways. This is evidenced by the promotion of Fas expression, increased cleavage of PARP, and activation of caspases-7, -8, and -9. Furthermore, an increase in the Bax/Bcl-2 ratio suggests the involvement of the mitochondrial apoptotic pathway.[1][2]

Modulation of MAPK/NF-κB Signaling

The anti-inflammatory and, in part, the anticancer effects of this compound derivatives are mediated by the inhibition of the MAPK and NF-κB signaling pathways.

-

MAPK Pathway: PNAP-6h has been shown to decrease the phosphorylation of ERK and increase the phosphorylation of p38 in MCF-7 cells.[1] The modulation of these mitogen-activated protein kinases (MAPKs) is crucial in regulating cell proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: In inflammatory models, these derivatives inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the expression of pro-inflammatory genes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of this compound derivatives on the expression and phosphorylation of proteins in the MAPK and apoptosis pathways.

-

Cell Lysis: Treat MCF-7 cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, p38, PARP, caspases, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.

Signaling Pathway of PNAP-6h-induced Apoptosis in MCF-7 Cells

Caption: Proposed mechanism of PNAP-6h-induced apoptosis and cell cycle arrest in MCF-7 breast cancer cells.

Future Directions

The promising in vitro activity of this compound derivatives, particularly PNAP-6h, warrants further investigation. Future studies should focus on:

-

In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models of breast cancer.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-like potential.

-

Target identification: Elucidating the direct molecular targets of these compounds to better understand their mechanism of action.

-

Analogue synthesis and optimization: Synthesizing and testing new analogs to improve potency, selectivity, and pharmacokinetic properties.

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer and anti-inflammatory agents. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective therapies.

References

Spectroscopic Profile of 2-Phenylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylnaphthalene (B165426), a significant polycyclic aromatic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals in the aromatic region, corresponding to the protons of the naphthalene (B1677914) and phenyl rings.

| Chemical Shift (δ) ppm | Description |

| 8.03 | singlet, 1H |

| 7.95 – 7.82 | multiplet, 3H |

| 7.73 | triplet, J = 8.0 Hz, 3H |

| 7.57 – 7.43 | multiplet, 4H |

| 7.37 | triplet, J = 7.4 Hz, 1H |

Table 1: ¹H NMR chemical shifts for this compound in CDCl₃.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for the carbon atoms of this compound are presented below.

| Chemical Shift (δ) ppm |

| 141.12 |

| 138.55 |

| 133.67 |

| 132.61 |

| 128.84 |

| 128.39 |

| 127.72 |

| 127.44 |

| 127.35 |

| 126.28 |

| 125.92 |

| 125.75 |

Table 2: ¹³C NMR chemical shifts for this compound in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Bond | Description |

| 3100 - 3000 | C-H | Aromatic C-H stretch |

| 1600 - 1450 | C=C | Aromatic C=C in-ring stretch |

| 900 - 675 | C-H | Aromatic C-H out-of-plane bend |

Table 3: Characteristic IR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated π-system of this compound results in characteristic absorption maxima in the ultraviolet region.

| Wavelength (λmax) nm |

| ~254 |

| ~292 |

Table 4: UV-Vis absorption maxima for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

-

Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride.

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The resulting spectrum is typically plotted as transmittance versus wavenumber.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane).

-

Dilution: Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to 2-Phenylnaphthalene (CAS 612-94-2): Properties, Synthesis, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylnaphthalene (B165426) (CAS No. 612-94-2), a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in organic synthesis and medicinal chemistry. Its rigid, planar structure serves as a versatile scaffold for the development of novel functional materials and therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential hazards associated with this compound, with a focus on experimental details and applications relevant to research and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₂ | [1][2] |

| Molecular Weight | 204.27 g/mol | [1][3] |

| Appearance | Colorless to white solid, powder, or crystals | [3] |

| Melting Point | 101-105 °C | [3] |

| Boiling Point | 358 °C | [3] |

| Density | 1.218 g/cm³ | [3] |

| Flash Point | 155.9 °C | [3] |

| Vapor Pressure | 3.50 x 10⁻⁵ mmHg | [3] |

| Refractive Index | 1.647 | [3] |

| LogP | 4.50680 | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene (B28343) and cyclohexane. | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.35-7.55 (m, 5H, phenyl-H), 7.65-7.75 (m, 2H, naphthyl-H), 7.85-8.00 (m, 4H, naphthyl-H), 8.05 (s, 1H, naphthyl-H). The spectrum shows characteristic aromatic proton signals. | [5] |

| ¹³C NMR | Signals corresponding to the aromatic carbons of both the naphthalene (B1677914) and phenyl rings. | [1] |

| Infrared (IR) Spectroscopy (KBr disc) | Characteristic peaks for aromatic C-H stretching and C=C ring stretching. | [1][2] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight. | [6][7][8] |

| UV/Visible Spectroscopy | Absorption maxima characteristic of the extended aromatic system. | [9][10] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, offering high yields and regioselectivity.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is based on established methods for the synthesis of arylnaphthalenes.[11][12][13][14][15]

Materials:

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

-

Degassing: Seal the flask with a septum and subject it to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).

-

Solvent Addition: Add anhydrous, degassed dioxane (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

References

- 1. This compound | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 2-phenyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound(612-94-2) 1H NMR spectrum [chemicalbook.com]

- 6. Naphthalene, 2-phenyl- [webbook.nist.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. html.rhhz.net [html.rhhz.net]

- 15. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 2-Phenylnaphthalene Derivatives: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the burgeoning biological activities of 2-phenylnaphthalene (B165426) derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document delves into the core anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, supported by quantitative data, detailed experimental methodologies, and elucidating pathway diagrams.

Anticancer Activity: A Primary Therapeutic Avenue

This compound derivatives have demonstrated significant potential as anticancer agents, with research highlighting their cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies have been pivotal in identifying key chemical features that enhance this activity.

A noteworthy study synthesized a series of this compound derivatives and evaluated their cytotoxicity against human breast cancer (MCF-7) cells. The findings revealed that the presence and position of hydroxyl groups on the naphthalene (B1677914) and phenyl rings play a crucial role in their anticancer efficacy. One of the most potent compounds identified was 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), which exhibited an impressive IC50 value of 4.8 μM against MCF-7 cells while showing low toxicity to normal human mammary epithelial cells (MCF-10A).[1][2] Other derivatives, such as PNAP-3h and PNAP-7h, also showed significant dose-dependent toxicity against MCF-7 cells, with IC50 values of 17.9 μM and 31.8 μM, respectively.[1]

Further research into 2-phenylnaphthalenoids has identified compounds with potent antiproliferative activity against MDA-MB-231, A549, and HeLa cell lines, with some exhibiting IC50 values as low as 1 μM.[3] These compounds often exert their effects through the inhibition of DNA topoisomerase IIα.[3] Another class of related compounds, benzo[b]naphtho[2,3-d]furan-6,11-diones, designed based on the "this compound-type" structural pattern, have also shown potent inhibitory action against human promyelocytic leukemia (HL-60) and small-cell lung cancer cells.[4]

Quantitative Anticancer Data

| Compound | Cell Line | IC50 (μM) | Reference |

| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) | MCF-7 | 4.8 | [1] |

| PNAP-3h | MCF-7 | 17.9 | [1] |

| PNAP-7h | MCF-7 | 31.8 | [1] |

| Compound 5 (a 2-phenylnaphthalenoid) | MDA-MB-231 | 1 | |

| 3-[2-(dimethylamino)ethoxy]-1-hydroxybenzo[b]naphthol[2,3-d]furan- 6,11-dione (8j) | HL-60, SCLC | Potent | [4] |

Mechanism of Anticancer Action: Apoptosis Induction

The primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. The potent derivative, PNAP-6h, has been shown to induce cell cycle arrest at the S and G2/M phases and trigger apoptosis through multiple signaling pathways.[1][2]

PNAP-6h treatment leads to an increase in the levels of p21 and p27, and a decrease in cyclin D1, CDK4, cyclin E, and CDK2, resulting in S phase arrest.[1][2] Furthermore, it decreases the expression of CDK1 and cyclin B1, leading to G2/M arrest.[1][2]

Apoptosis is induced via both intrinsic and extrinsic pathways. PNAP-6h promotes the expression of Fas, a death receptor, and increases the activity of caspases-7, -8, and -9, as well as PARP.[1][2] It also modulates the Bax/Bcl-2 ratio, favoring apoptosis.[1][2] Additionally, the MAPK signaling pathway is involved, with PNAP-6h increasing the phosphorylation of p38 and decreasing the phosphorylation of ERK.[1][2]

Caption: Signaling pathway of PNAP-6h-induced cell cycle arrest and apoptosis in MCF-7 cells.

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have also emerged as promising antimicrobial agents. Studies have shown their efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.

One study investigating 2-hydroxynaphthalene-1-carboxanilides reported that several derivatives exhibited potent antimicrobial activity. For instance, N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide showed significant antistaphylococcal activity with a Minimum Inhibitory Concentration (MIC) of 54.9 μM.[5] More impressively, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide and 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide were active against a broad spectrum of bacteria, including resistant isolates, with MICs ranging from 0.3 to 92.6 μM.[5] Another study on this compound derivatives isolated from Streblus usambarensis found that Usambarin D demonstrated moderate antibacterial activity against Bacillus subtilis with an MIC of 9.0 μM.

Quantitative Antimicrobial Data

| Compound | Microorganism | MIC (μM) | Reference |

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococcus aureus | 54.9 | [5] |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria | 0.3 - 92.6 | [5] |

| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria | 0.3 - 92.6 | [5] |

| Usambarin D | Bacillus subtilis | 9.0 |

Anti-inflammatory and Neuroprotective Potential

While research is more concentrated on the anticancer and antimicrobial properties, emerging evidence suggests that this compound derivatives also possess anti-inflammatory and neuroprotective activities.

Some this compound derivatives have been shown to inhibit lipopolysaccharide-induced pro-inflammatory mediators in RAW 264.7 macrophage cells.[6] This is achieved by downregulating the MAPK/NF-κB signaling pathways, leading to a significant decrease in the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6]

In the realm of neuroprotection, certain naphthalene derivatives isolated from Polygonum cuspidatum have exhibited significant protective effects against rotenone-induced injury in PC12 cells at a concentration of 10 μM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of this compound Derivatives

A general method for synthesizing hydroxylated this compound derivatives involves the demethylation of the corresponding methoxy-2-phenylnaphthalenes. Amino-substituted derivatives can be obtained through the hydrogenation of nitro-substituted precursors.[1]

General Procedure for Demethylation:

-

Dissolve the methoxy-2-phenylnaphthalene derivative in a suitable solvent (e.g., dichloromethane).

-

Add a demethylating agent (e.g., boron tribromide) at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir for a specified time.

-

Quench the reaction with a suitable reagent (e.g., methanol).

-

Extract the product with an organic solvent and purify using column chromatography.

General Procedure for Hydrogenation:

-

Dissolve the nitro-2-phenylnaphthalene derivative in a suitable solvent (e.g., ethanol).

-

Add a catalyst (e.g., palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir at room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate and purify the product as needed.

Anticancer Activity Assessment

MTT Assay for Cell Viability:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives for 48 hours.

-

Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 μL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a density of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Apoptosis Markers

-

Treat cancer cells with the this compound derivative for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2, Bax, p-p38, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer and antimicrobial effects, coupled with emerging evidence of anti-inflammatory and neuroprotective properties, make them attractive candidates for further drug development. The detailed structure-activity relationships and mechanistic insights provided in this guide offer a solid foundation for the rational design of new and more effective therapeutic agents based on the this compound scaffold. Continued research in this area is warranted to fully explore the therapeutic potential of these remarkable compounds.

References

- 1. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design of antineoplastic agents on the basis of the "this compound-type" structural pattern. 2. Synthesis and biological activity studies of benzo]b]naphtho[2,3-d]furan-6,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.ekb.eg [journals.ekb.eg]

An In-Depth Technical Guide to the Environmental Fate and Toxicity of 2-Phenylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenylnaphthalene (B165426), a polycyclic aromatic hydrocarbon (PAH), is a compound of interest due to its structural similarity to other well-studied PAHs with known environmental persistence and toxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and toxicological profile of this compound. Due to a scarcity of direct experimental data for this specific compound, this guide incorporates predicted data from Quantitative Structure-Activity Relationship (QSAR) models based on its physicochemical properties, as well as information from structurally similar compounds. This guide is intended to inform risk assessment and guide future research by highlighting data gaps and providing standardized experimental protocols for the determination of key environmental and toxicological parameters.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in the environment.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂ | PubChem |

| Molecular Weight | 204.27 g/mol | PubChem |

| Appearance | White to pale yellow crystalline solid | CymitQuimica[1] |

| Water Solubility | Very low | Solubility of Things[2], CymitQuimica[1] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.51 - 5.1 | PubChem[3], Cheméo[4] |

| Vapor Pressure | 0.000122 mmHg at 25°C | ChemBK[5] |

| Melting Point | 105 °C | ChemicalBook[6] |

| Boiling Point | 358 °C | ChemBK[5] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, its high Log Kow value is a primary determinant of its environmental behavior.

Persistence and Degradation

Biodegradation: There is no direct experimental data on the biodegradability of this compound. However, based on its chemical structure as a PAH, it is expected to be resistant to rapid biodegradation. PAHs, in general, are known for their persistence in the environment. QSAR models for predicting the biodegradability of PAHs often consider factors like the number of aromatic rings and the degree of alkylation[7][8]. Given its structure, this compound is not expected to meet the criteria for "ready biodegradability" under OECD Test Guideline 301[9][10][11].

Bioaccumulation

The high Log Kow of this compound (4.51 - 5.1) indicates a strong potential for bioaccumulation in aquatic organisms. Chemicals with a Log Kow greater than 3 are generally considered to have the potential to bioaccumulate. The bioconcentration factor (BCF) is a key indicator of bioaccumulation potential and can be experimentally determined using OECD Test Guideline 305[12][13][14][15].

Mobility and Sorption

Soil and Sediment: The high lipophilicity of this compound, as indicated by its high Log Kow and low water solubility, suggests that it will have low mobility in soil and will strongly adsorb to organic matter in soil and sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this sorption potential. While no experimental Koc value for this compound is available, it can be estimated from its Log Kow using established QSAR equations for PAHs. For instance, a common QSAR equation for PAHs is:

log Koc ≈ 1.0 * log Kow - 0.21

Using a Log Kow of 4.8 (average of the range), the estimated log Koc would be approximately 4.59, indicating very strong sorption to soil and sediment and, consequently, low mobility[16][17][18].

Toxicity

The toxicity of this compound has not been extensively studied, particularly in environmental organisms. The available information is primarily from in vitro studies on human cancer cells.

Human Health Toxicity (In Vitro)

A study on hydroxylated derivatives of this compound demonstrated cytotoxic effects on human breast cancer (MCF-7) cells. The parent compound, this compound, was not the primary focus, but the study provides insights into potential mechanisms of toxicity. The derivatives were found to induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, the involvement of the p38 and ERK signaling pathways was identified.

Ecotoxicity

Experimental Protocols

To address the data gaps for this compound, the following standardized OECD guidelines are recommended for determining its environmental fate and toxicity.

Environmental Fate Testing

-

Ready Biodegradability (OECD 301): The Modified MITI Test (I) (OECD 301C) is a suitable method for assessing the ready biodegradability of this compound. This test measures oxygen consumption in a closed respirometer over a 28-day period[9][26][27].

-

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106): This guideline is used to determine the soil sorption coefficient (Koc). The test involves equilibrating a solution of the test substance with a soil sample and measuring the concentration of the substance in the aqueous phase[6][28][29][30].

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This test determines the bioconcentration factor (BCF) in fish. It consists of an uptake phase where fish are exposed to the test substance, followed by a depuration phase in a clean environment[12][13][14][15].

Ecotoxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. This is a key indicator of acute aquatic toxicity[31][32][33][34][35].

Signaling Pathways and Experimental Workflows

Signaling Pathways in this compound-Induced Apoptosis

The following diagram illustrates the key signaling pathways implicated in the apoptosis induced by hydroxylated this compound derivatives in MCF-7 breast cancer cells.

Experimental Workflow for Environmental Assessment

The following diagram outlines a logical workflow for the environmental assessment of this compound, incorporating the recommended OECD guidelines.

Conclusion and Future Directions

The available data, largely based on predictions and studies of related compounds, suggests that this compound is likely to be a persistent, bioaccumulative, and toxic substance in the environment. Its high lipophilicity is the key driver of its environmental fate, leading to low mobility and a high potential for accumulation in biota. While in vitro studies on human cells provide some insight into its potential toxic mechanisms, a significant data gap exists for its effects on environmental organisms.

To conduct a thorough environmental risk assessment, it is imperative that experimental data be generated for this compound using the standardized protocols outlined in this guide. Future research should prioritize determining its ready biodegradability, soil sorption coefficient, bioconcentration factor, and acute and chronic aquatic toxicity. Such data will be crucial for regulatory purposes and for ensuring the environmental safety of this and structurally similar compounds.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

- 6. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. researchgate.net [researchgate.net]

- 17. lib3.dss.go.th [lib3.dss.go.th]

- 18. log KOC - ECETOC [ecetoc.org]

- 19. Soil ecotoxicity of polycyclic aromatic hydrocarbons in relation to soil sorption, lipophilicity, and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nsuworks.nova.edu [nsuworks.nova.edu]

- 21. Short-term toxicity of 1-methylnaphthalene to Americamysis bahia and 5 deep-sea crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ECOSAR model performance with a large test set of industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. epa.gov [epa.gov]

- 24. epa.gov [epa.gov]

- 25. epa.gov [epa.gov]

- 26. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 27. contractlaboratory.com [contractlaboratory.com]

- 28. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 29. catalog.labcorp.com [catalog.labcorp.com]

- 30. search.library.doc.gov [search.library.doc.gov]

- 31. oecd.org [oecd.org]

- 32. biotecnologiebt.it [biotecnologiebt.it]

- 33. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 34. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 35. eurofins.com.au [eurofins.com.au]

Methodological & Application

Application Notes and Protocols: 2-Phenylnaphthalene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the practical applications of 2-phenylnaphthalene (B165426) as a versatile building block in modern organic synthesis. The unique structural and photophysical properties of the this compound scaffold make it a valuable precursor for the development of advanced materials, including anticancer agents and fluorescent probes.

Application in the Synthesis of Anticancer Agents

The this compound core is a prominent scaffold in the design of novel anticancer agents. Its rigid, planar structure and lipophilic nature allow for effective interaction with biological targets. Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.

Design of this compound-Type Antineoplastic Agents